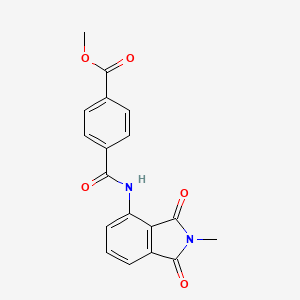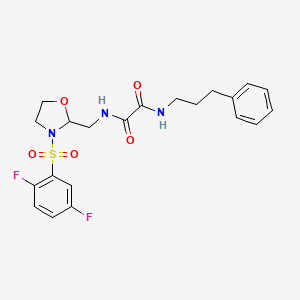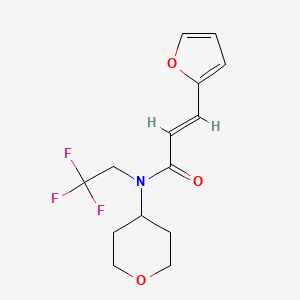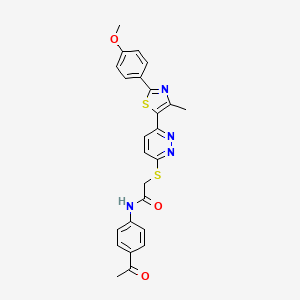
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a synthetic compound used in various scientific experiments. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of isoindolinones, including “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate”, has been explored in various studies . One method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This reaction provides a convenient access to 3,3-disubstituted isoindolinones .Molecular Structure Analysis
The molecular structure of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” has been analyzed in several studies . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .Physical And Chemical Properties Analysis
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a solid compound . Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been reported .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the synthesis of new 1,3,4-thiadiazole derivatives, which have been evaluated as potent antimicrobial agents . These compounds have shown significant activity against various bacteria, including E. coli, B. mycoides, and C. albicans .
Antiviral Activity
Indole derivatives, which include “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate”, have been reported to possess antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Agents
Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Agents
Indole derivatives have shown potential as anticancer agents . Therefore, “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the development of new anticancer drugs .
Anti-HIV Agents
Indole derivatives have been reported to possess anti-HIV activity . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new anti-HIV drugs .
Antioxidant Agents
Indole derivatives have also been found to exhibit antioxidant properties . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new antioxidant drugs .
Antitubercular Agents
Indole derivatives have shown potential as antitubercular agents . Therefore, “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could be used in the development of new antitubercular drugs .
Antidiabetic Agents
Indole derivatives have been reported to possess antidiabetic activity . This suggests that “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could potentially be used in the development of new antidiabetic drugs .
Zukünftige Richtungen
The future directions for the study of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and hazards .
Wirkmechanismus
Target of Action
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .
Mode of Action
The interaction of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .
Biochemical Pathways
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate .
Eigenschaften
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIKXAFGTZSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)


![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)
![Benzyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2613613.png)
![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)